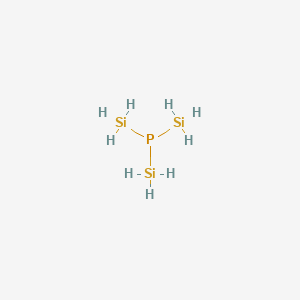
Trisilylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of trisilylphosphane consists of one phosphorus atom bonded to three silicon atoms . Each silicon atom is further bonded to three hydrogen atoms . The exact 3D conformer and 2D structure details are not available in the retrieved sources.Physical And Chemical Properties Analysis
Trisilylphosphane has a molecular weight of 124.30 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, index of refraction, molar refractivity, and polar surface area are not clearly mentioned in the retrieved sources .Applications De Recherche Scientifique
Synthesis and NMR Spectra of Methylphenyl-substituted Trisilylphosphanes : Trisilylphosphanes of the type PSi3MexPh9−x are formed when sodium/potassium phosphide reacts with methylphenylchlorosilanes MenPh3−nSiCl. Their 29Si and 31P-NMR spectra were recorded (Hassler, 1988).
Cyclic Silylphosphane with PP- and SiSi-bonds : Tris(trimethylsilyl)chlorosilane reacts with Na/K phosphide to form a silylphosphane P6Si4(SiMe3)8, characterized by various spectroscopic methods and suggesting a polycyclic structure (Hassler, 1984).
Methacrylate Compositions Modified by Oligosilsesquioxanes : Trisilylphosphane derivatives have been used in synthesizing oligomers with functional methacrylic and phosphazene fragments for dental compositions, showing improved strength and microhardness (Bredov et al., 2015).
Rhodium-catalyzed Hydrosilylation of Alkene : Triarylphosphanes, including trisilylphosphane derivatives, have been synthesized and used in the hydrosilylation reaction of styrene with triethoxysilane, showing high catalytic effectiveness (Xue et al., 2014).
Vibrational Spectra of Trisilylphosphane Derivatives : The vibrational spectra of Tris(trimethylsilyl)phosphane were reported and analyzed, revealing insights into SiP valence force constants (Hassler, 1984).
Suppressing Self-Discharge in Batteries : Tris(trimethylsilyl)borate, a related compound, has been used to suppress self-discharge in lithium-ion batteries, demonstrating its potential in enhancing battery stability and performance (Liao et al., 2016).
Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, a related compound, has found extensive use in organic chemistry, including in functional group insertion, transformations, and preparation of complex molecules (Chatgilialoglu et al., 2018).
Propriétés
IUPAC Name |
trisilylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H9PSi3/c2-1(3)4/h2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZKUUHUWJRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH3]P([SiH3])[SiH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9PSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15110-33-5 |
Source


|
| Record name | Phosphine, trisilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

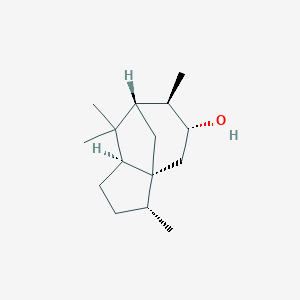
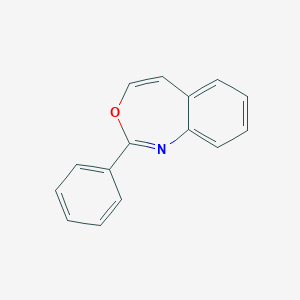
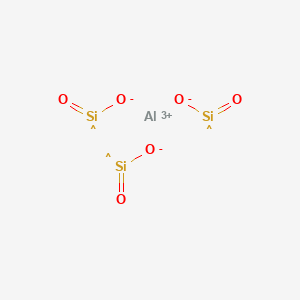


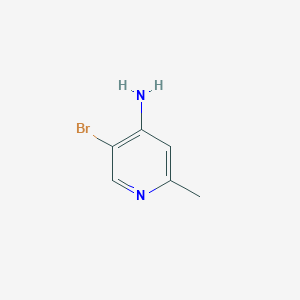

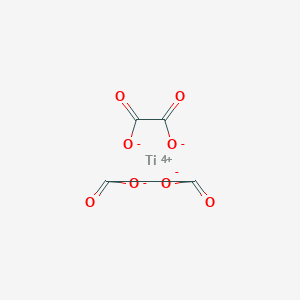
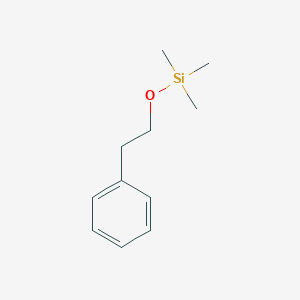


![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
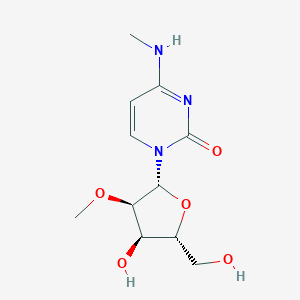
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)